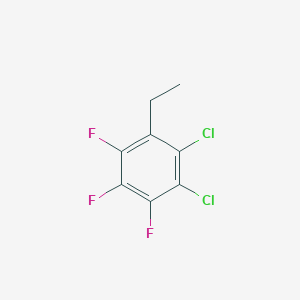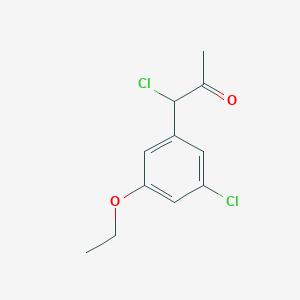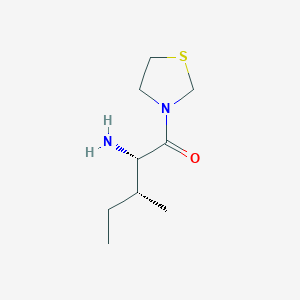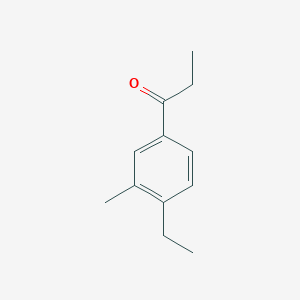![molecular formula C10H12N4OS3 B14055199 Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a heterocyclic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development in various scientific fields.
Méthodes De Préparation
The synthesis of Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrimidine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives, followed by the annulation of the thiazole heterocycle . Industrial production methods may involve bulk manufacturing processes that ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with a wide range of receptor targets, leading to its diverse pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate can be compared to other thiazolo[5,4-d]pyrimidine derivatives, such as 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione . These compounds share similar structural features but may differ in their specific biological activities and applications. The unique combination of a methoxy group and a carbonimidodithioate moiety in this compound sets it apart from other related compounds .
Propriétés
Formule moléculaire |
C10H12N4OS3 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(7-methoxy-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H12N4OS3/c1-5-11-7(15-2)6-8(12-5)18-9(13-6)14-10(16-3)17-4/h1-4H3 |
Clé InChI |
IWZSFFYAXNHSIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2C(=N1)SC(=N2)N=C(SC)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)




![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)

